

An In-depth Technical Guide to Fmoc-DOPA(acetonide)-OH

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Compound of Interest

Compound Name: **Fmoc-DOPA(acetonide)-OH**

Cat. No.: **B1344010**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-DOPA(acetonide)-OH** (CAS Number: 852288-18-7), a crucial building block for the synthesis of peptides containing the non-proteinogenic amino acid L-3,4-dihydroxyphenylalanine (DOPA). This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its application in solid-phase peptide synthesis (SPPS), and presents key experimental workflows in a clear, visual format.

Core Compound Properties

Fmoc-DOPA(acetonide)-OH, also known as Fmoc-3,4-dihydroxy-L-phenylalanine, acetonide protected, is a derivative of L-DOPA where the catechol side chain is protected by an acetonide group and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. [1] This dual protection strategy makes it highly suitable for Fmoc-based solid-phase peptide synthesis, preventing unwanted side reactions of the reactive catechol moiety.[2][3]

Table 1: Chemical and Physical Properties of **Fmoc-DOPA(acetonide)-OH**

Property	Value	Source(s)
CAS Number	852288-18-7	[1] [3] [4]
Molecular Formula	C ₂₇ H ₂₅ NO ₆	[1] [3] [4]
Molecular Weight	459.49 g/mol	[4] [5]
Appearance	White to slight yellow or beige powder	[1]
Purity (HPLC)	≥ 97.0% to ≥ 98%	[1] [6]
Enantiomeric Purity	≥ 99.0%	
Optical Rotation	[a] ²⁰ D = -26 ± 3° (c=1 in DMF)	[1]
Storage Conditions	0 - 8 °C or 15-25 °C	[1] [5]
Solubility	Soluble in DMF	[1]

Synthesis of Fmoc-DOPA(acetonide)-OH

A facile and efficient synthesis for **Fmoc-DOPA(acetonide)-OH** has been reported, which ensures the retention of its chiral integrity.[\[2\]](#) The overall process involves the protection of the amino and carboxyl groups of L-DOPA, followed by the acetonide protection of the catechol, and finally, deprotection and Fmoc group introduction.[\[2\]](#)

Experimental Protocol: Synthesis of **Fmoc-DOPA(acetonide)-OH**[\[2\]](#)

This protocol is based on the method described by Waite, J. H., & Papov, V. V. (2011).

Step 1: Protection of L-DOPA

- Protect the amino group of L-DOPA with a phthaloyl group.
- Protect the carboxyl group as a methyl ester.

Step 2: Acetonide Protection of the Catechol

- Dissolve the doubly protected L-DOPA derivative in a suitable solvent.

- Add 2,2-dimethoxypropane (DMP) and a catalytic amount of p-toluenesulfonic acid (TsOH).
- Reflux the mixture to drive the formation of the acetonide ring across the catechol hydroxyls.

Step 3: Deprotection of Amino and Carboxyl Groups

- Remove the phthaloyl and methyl ester protecting groups to yield H-DOPA(acetonide)-OH.

Step 4: Fmoc Group Introduction

- Dissolve the H-DOPA(acetonide)-OH intermediate in a mixture of THF and water (3:1).
- Perform alkaline hydrolysis using lithium hydroxide.
- Neutralize the solution to a pH of 7-8 with 1N HCl.
- Add sodium carbonate (2 equivalents) and Fmoc-OSu (1 equivalent).
- Stir the reaction mixture to allow for the formation of **Fmoc-DOPA(acetonide)-OH**.

Step 5: Purification

- Purify the final product using silica-gel flash chromatography with a solvent system of DCM/EtOAc/MeOH. A 74% yield over the two final steps has been reported.[2]

Step 6: Quality Control

- Confirm the identity of the product using standard analytical techniques (e.g., NMR, MS).
- Determine the optical purity by chiral HPLC analysis after cleaving the Fmoc and acetonide groups to yield free DOPA.[2]

Synthesis Workflow



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Caption: Workflow for the synthesis of **Fmoc-DOPA(acetonide)-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DOPA(acetonide)-OH is a key reagent for the incorporation of DOPA residues into synthetic peptides via the Fmoc/tBu solid-phase synthesis strategy.^{[2][3]} DOPA-containing peptides are of significant interest in biomaterials and medicine due to their adhesive properties and role in biological processes.^[2]

Experimental Protocol: Incorporation of **Fmoc-DOPA(acetonide)-OH** into a Peptide Sequence

This protocol outlines the general steps for incorporating **Fmoc-DOPA(acetonide)-OH** into a peptide chain on a solid support (e.g., 2-chlorotriptyl chloride resin).^[2]

Step 1: Resin Preparation

- Swell the resin in a suitable solvent like Dichloromethane (DCM).
- If starting a new peptide, attach the first Fmoc-protected amino acid to the resin.

Step 2: Fmoc Deprotection

- Treat the resin-bound peptide with a 20-25% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
- Wash the resin thoroughly with DMF and DCM.

Step 3: Coupling of **Fmoc-DOPA(acetonide)-OH**

- Activate **Fmoc-DOPA(acetonide)-OH** using a standard coupling reagent (e.g., HBTU, TBTU, DIC/HOBt) in DMF.
- Add the activated amino acid solution to the deprotected resin-bound peptide.
- Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
- Wash the resin to remove excess reagents.

Step 4: Chain Elongation

- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

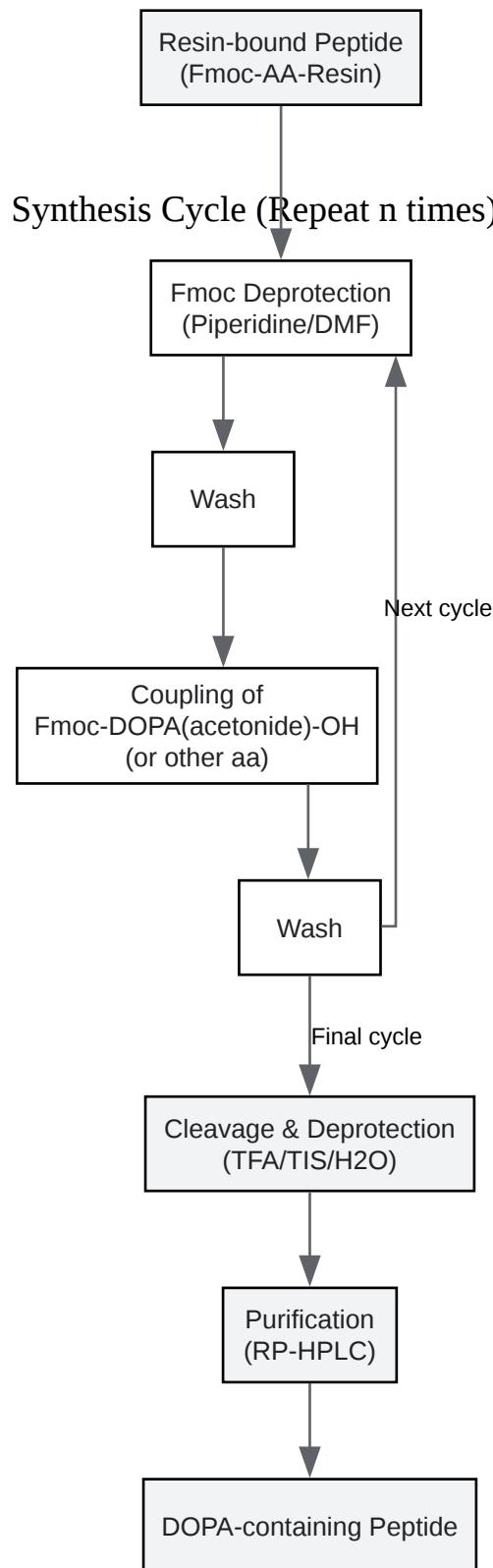
Step 5: Cleavage and Side-Chain Deprotection

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).^[2] This mixture simultaneously cleaves the peptide from the resin and removes the acetonide protecting group from the DOPA side chain, along with other acid-labile side-chain protecting groups.^[3]

Step 6: Peptide Precipitation and Purification

- Precipitate the cleaved peptide in cold diethyl ether.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Workflow for DOPA-containing Peptides

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Caption: General workflow for Fmoc solid-phase peptide synthesis.

Applications and Significance

The acetonide protection of the DOPA catechol is advantageous as it is stable to the basic conditions required for Fmoc group removal during SPPS.^[2] This stability, combined with its straightforward removal under acidic cleavage conditions, makes **Fmoc-DOPA(acetonide)-OH** a valuable tool for:

- Biomaterials Science: Synthesizing peptides inspired by marine adhesive proteins for applications in medical adhesives and underwater coatings.^[2]
- Drug Development: Creating bioactive peptides where DOPA's unique properties, such as its potential for cross-linking or acting as a precursor to dopamine, are desired.^{[1][4]}
- Cosmetic Formulations: Exploring the antioxidant properties of DOPA-containing peptides for skin health and anti-aging products.^[1]

In summary, **Fmoc-DOPA(acetonide)-OH** is an indispensable, high-purity reagent for the reliable synthesis of DOPA-containing peptides. Its well-defined properties and compatibility with standard Fmoc-SPPS protocols empower researchers to explore the diverse applications of these unique biopolymers.

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